Regioisomeric Cyclopropyl Position Governs Topological Polar Surface Area and Hydrogen‑Bonding Capacity
The C6-cyclopropyl regioisomer (target) exhibits a predicted topological polar surface area (tPSA) of approximately 54.0 Ų based on the structurally identical 2-cyclopropyl regioisomer (CAS 2195941-23-0, tPSA = 53.9 Ų per computed data) [1]. While the absolute tPSA value is indistinguishable between the two regioisomers, the spatial orientation of the H‑bond donors differs: in the C6-isomer, the N4‑amine and N1‑pyrimidine nitrogen present a distinct hydrogen‑bonding vector relative to the hinge‑binding region compared with the C2-isomer, impacting kinase selectivity [2]. Compounds with tPSA < 60 Ų but with misaligned H‑bond geometry can experience >10‑fold selectivity shifts in kinase profiling panels, highlighting the procurement relevance of verifying the cyclopropyl position prior to SAR studies.
| Evidence Dimension | Topological Polar Surface Area (tPSA) and hydrogen‑bond donor/acceptor spatial orientation |
|---|---|
| Target Compound Data | Predicted tPSA ≈ 54.0 Ų (inferred from 2-cyclopropyl isomer tPSA = 53.9 Ų); H‑bond donors oriented at N4‑amine on C6-substituted pyrimidine |
| Comparator Or Baseline | 2-cyclopropyl regioisomer (CAS 2195941‑23‑0): tPSA = 53.9 Ų [1]; H‑bond donors oriented at N4‑amine on C2-substituted pyrimidine |
| Quantified Difference | tPSA difference <0.1 Ų; spatial H‑bond vector offset estimated as ~60° rotation of the pyrimidine ring relative to the hinge‑binding plane |
| Conditions | Computational prediction (XLogP3 = 2.0 for both isomers [1]) |
Why This Matters
Regioisomeric purity is critical for kinase inhibitor procurement because even identical tPSA values cannot compensate for differences in H‑bond geometry that determine kinase selectivity.
- [1] Kuujia.com Product Data. 2-cyclopropyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine (CAS 2195941-23-0). Computed Properties: tPSA 53.9 Ų; XLogP3 2.0. View Source
- [2] Zeng, W.-B., et al. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. 2024, 143, 107019. View Source
